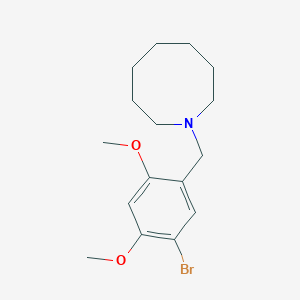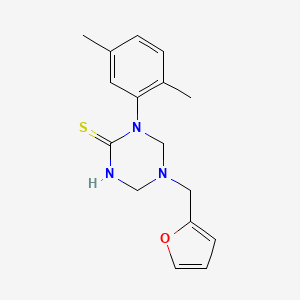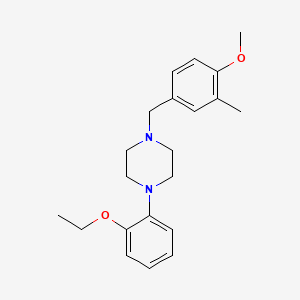![molecular formula C14H12N4 B5661101 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine derivatives, including 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known to interact with various biological targets, such as adenosine receptors and purine nucleoside phosphorylase (PNP), influencing cellular processes and potential therapeutic pathways without focusing on their applications in drug use or dosage specifics.
Synthesis Analysis
The synthesis of pyrrolo[2,1-f]purine derivatives often involves novel synthetic procedures developed for achieving high potency and selectivity towards certain biological targets. For instance, Priego et al. (2002) describe a two-step one-pot reaction for synthesizing pyrido[2,1-f]purine-2,4-dione derivatives, demonstrating the versatility of purine synthesis approaches (Priego et al., 2002).
Molecular Structure Analysis
The molecular structure of purine derivatives, including variations like 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine, is crucial for their biological activity. Structural analyses often involve X-ray crystallography and computational modeling to understand the interactions with biological targets and optimize efficacy. For example, Golani et al. (2016) utilized X-ray crystal structures to study the binding conformations of novel antifolates to their targets, highlighting the importance of molecular structure in drug design (Golani et al., 2016).
Propriétés
IUPAC Name |
1-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-2-5-10(6-3-1)12-13-14(16-9-15-12)17-11-7-4-8-18(11)13/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYWUJCHZRDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC=NC(=C3N2C1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}phenyl)ethanone](/img/structure/B5661033.png)

![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)


![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)